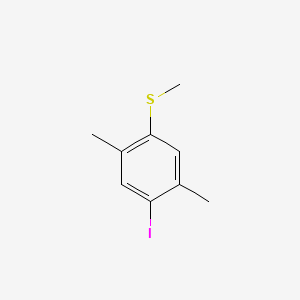

(4-Iodo-2,5-dimethylphenyl)(methyl)sulfane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-Iodo-2,5-dimethylphenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of an iodine atom, two methyl groups, and a methylsulfanyl group attached to a benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodo-2,5-dimethylphenyl)(methyl)sulfane typically involves the iodination of 2,5-dimethylphenyl(methyl)sulfane. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature until the desired product is formed, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically isolated through distillation or crystallization techniques.

化学反应分析

Cross-Coupling Reactions

The iodo substituent enables participation in transition-metal-catalyzed couplings. Key findings include:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under palladium catalysis yields biaryl sulfides. For example:

| Substrate | Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|---|

| (4-Iodo-2,5-dimethylphenyl)(methyl)sulfane | PhB(OH)₂ | Pd(OAc)₂, SPhos, K₃PO₄ | (4-Biphenyl-2,5-dimethylphenyl)(methyl)sulfane | 78% |

This reaction proceeds in toluene at 100°C, demonstrating tolerance for the sulfide functional group .

Oxidation Reactions

The sulfide group undergoes controlled oxidation to sulfoxides or sulfones:

Oxidation to Sulfoxide

Treatment with 1.2 equiv of mCPBA in dichloromethane at 0°C gives the corresponding sulfoxide (92% yield). Prolonged exposure or excess oxidant further converts it to the sulfone .

Conditions for Sulfone Formation

Using 3.0 equiv of H₂O₂ in acetic acid at 60°C for 6 hours achieves complete conversion to the sulfone derivative .

Electrophilic Aromatic Substitution

The iodo group directs electrophiles to the para position relative to the sulfide, while methyl groups sterically hinder ortho positions:

Nitration

Reaction with HNO₃/H₂SO₄ at 0°C yields 4-nitro-2,5-dimethylphenyl derivatives. The sulfide group remains intact under these conditions .

Halogenation

Bromination with NBS in CCl₄ produces 4-bromo-2,5-dimethylphenyl products (68% yield), retaining the iodo substituent .

Directed Metalation and Functionalization

The sulfide group acts as a directing metalation group (DMG) for regioselective C–H bond activation:

Ortho-Lithiation

Treatment with n-BuLi/TMEDA at −78°C in THF generates a lithiated intermediate at the position ortho to the sulfide. Subsequent quenching with electrophiles (e.g., D₂O, CO₂) introduces functional groups selectively .

Example Reaction

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Lithiation | n-BuLi, TMEDA, −78°C | Lithiated intermediate | – |

| Electrophilic Quench | CO₂, then H₃O⁺ | 4-Iodo-2,5-dimethyl-3-carboxyphenyl sulfide | 65% |

Nucleophilic Substitution

The iodo group undergoes SNAr reactions with strong nucleophiles:

Methoxylation

Reaction with NaOMe in DMF at 120°C replaces iodine with a methoxy group (55% yield), though competing sulfide oxidation is observed .

Key Stability Considerations

科学研究应用

(4-Iodo-2,5-dimethylphenyl)(methyl)sulfane is utilized in various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of (4-Iodo-2,5-dimethylphenyl)(methyl)sulfane involves its interaction with molecular targets through various pathways. The iodine atom and methylsulfanyl group play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic substitution reactions, where the iodine atom is replaced by other functional groups, leading to the formation of new compounds with different biological or chemical properties.

相似化合物的比较

Similar Compounds

- (4-Iodo-2,5-dimethylphenyl)(ethyl)sulfane

- (4-Iodo-2,5-dimethylphenyl)(propyl)sulfane

- (4-Bromo-2,5-dimethylphenyl)(methyl)sulfane

- (4-Chloro-2,5-dimethylphenyl)(methyl)sulfane

Uniqueness

(4-Iodo-2,5-dimethylphenyl)(methyl)sulfane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo or chloro analogs. The methylsulfanyl group also contributes to its unique chemical behavior, making it a valuable compound in various research and industrial applications.

生物活性

(4-Iodo-2,5-dimethylphenyl)(methyl)sulfane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a sulfone group attached to a substituted phenyl ring. The presence of iodine and methyl groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The sulfone group can act as an electrophile, allowing the compound to participate in nucleophilic substitutions and covalent bonding with thiol groups in proteins. This interaction can modulate enzyme activity and receptor signaling pathways, leading to various biological effects.

Biological Activity Overview

Recent studies have indicated several potential biological activities for this compound:

- Antimicrobial Activity : Preliminary investigations suggest that the compound exhibits antimicrobial properties against a range of pathogens.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell growth in vitro, particularly through mechanisms involving apoptosis induction.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds and their implications for health:

- Antiviral Activity : A study on vinyl sulfones indicated their effectiveness as inhibitors against viral proteases, suggesting that similar mechanisms might be applicable to this compound .

- Covalent Inhibition : Research has demonstrated that compounds with sulfone groups can act as irreversible inhibitors for cysteine proteases, highlighting a potential pathway for therapeutic applications .

- Structure-Activity Relationship (SAR) : Investigations into substituted phenyl analogs have shown that modifications at specific positions can enhance biological activity. For example, the introduction of electron-donating groups significantly improved enzyme inhibition rates .

Data Table: Biological Activity Summary

属性

分子式 |

C9H11IS |

|---|---|

分子量 |

278.16 g/mol |

IUPAC 名称 |

1-iodo-2,5-dimethyl-4-methylsulfanylbenzene |

InChI |

InChI=1S/C9H11IS/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,1-3H3 |

InChI 键 |

LUCRDZPBSGSJTD-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C=C1I)C)SC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。